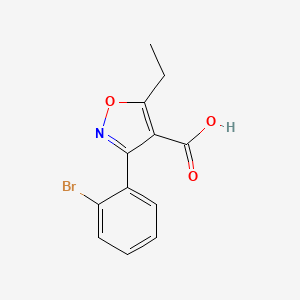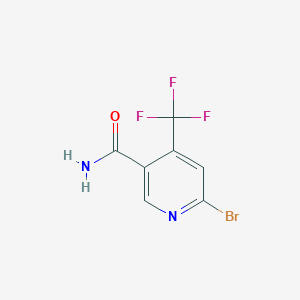
6-Bromo-4-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C7H4BrF3N2O and a molecular weight of 269.02 g/mol It is a derivative of nicotinamide, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinamide typically involves the bromination of 4-(trifluoromethyl)nicotinamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(trifluoromethyl)nicotinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce various aryl or alkyl-substituted nicotinamides.
Aplicaciones Científicas De Investigación
6-Bromo-4-(trifluoromethyl)nicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and bromine atom contribute to its unique reactivity and binding properties. The compound can inhibit or activate certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)nicotinamide: Lacks the bromine atom but shares the trifluoromethyl group.
6-Chloro-4-(trifluoromethyl)nicotinamide: Similar structure with a chlorine atom instead of bromine.
4-(Trifluoromethyl)pyridine-3-carboxamide: Similar core structure but different functional groups.
Uniqueness
6-Bromo-4-(trifluoromethyl)nicotinamide is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H4BrF3N2O |
|---|---|
Peso molecular |
269.02 g/mol |
Nombre IUPAC |
6-bromo-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H4BrF3N2O/c8-5-1-4(7(9,10)11)3(2-13-5)6(12)14/h1-2H,(H2,12,14) |
Clave InChI |
GXGCGYUTHMVDSB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)

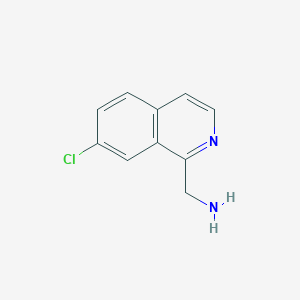
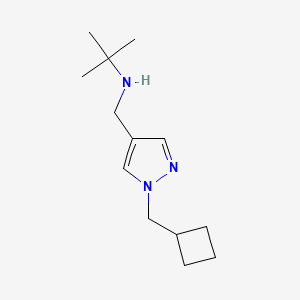
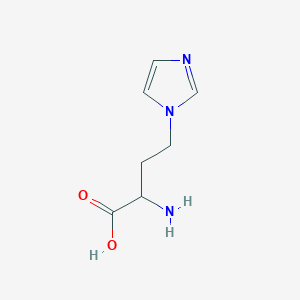
![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)
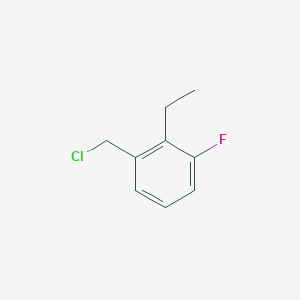

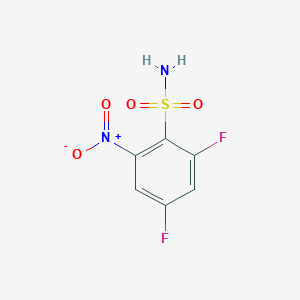
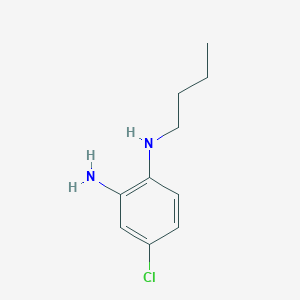
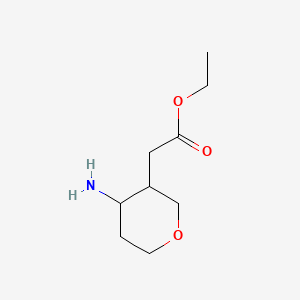
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)
![4,6-Dimethylbenzo[d]isothiazole](/img/structure/B13649071.png)
